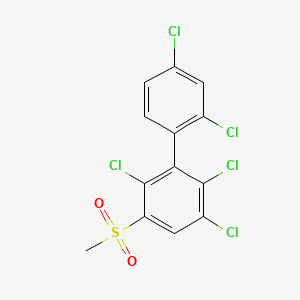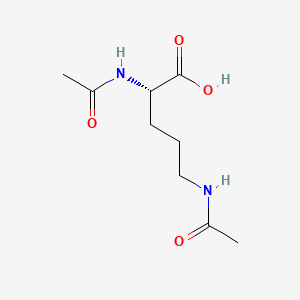
3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl
Descripción general
Descripción
3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is a chlorinated biphenyl compound with a methylsulfonyl group attached. It is known for its environmental persistence and potential toxicological effects. This compound is a metabolite of polychlorinated biphenyls (PCBs), which were widely used in industrial applications due to their chemical stability and insulating properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl typically involves the chlorination of biphenyl followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and sulfonated biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs and their metabolites.
Biology: Studies on its toxicological effects help understand the impact of PCBs on biological systems.
Medicine: Research on its interaction with enzymes and receptors provides insights into its potential therapeutic or adverse effects.
Industry: It is used in the development of materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl involves its interaction with cellular components, particularly enzymes involved in drug metabolism. It induces the expression of cytochrome P450 enzymes, leading to increased metabolism of various substrates. This compound also affects cellular signaling pathways, potentially leading to toxicological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl: A parent compound from which 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is derived.
3-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl: Another methylsulfonyl derivative with a different chlorination pattern.
Uniqueness
3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is unique due to its specific chlorination pattern and the presence of a methylsulfonyl group. This structural uniqueness influences its chemical reactivity, environmental persistence, and biological effects, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
1,2,4-trichloro-3-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)12(17)11(13(10)18)7-3-2-6(14)4-8(7)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWOFGBAESPSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164432 | |
| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149949-86-0 | |
| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















